molecular formula C17H16N4O2 B2688292 4-{[(4,6-dimethyl-2-pyrimidinyl)amino]methylene}-2-(4-methylphenyl)-1,3-oxazol-5(4H)-one CAS No. 303998-87-0

4-{[(4,6-dimethyl-2-pyrimidinyl)amino]methylene}-2-(4-methylphenyl)-1,3-oxazol-5(4H)-one

Cat. No.: B2688292
CAS No.: 303998-87-0
M. Wt: 308.341
InChI Key: JJSASDHARYHLTR-NTEUORMPSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound belongs to the 1,3-oxazol-5(4H)-one (azalactone) family, characterized by a five-membered oxazolone ring with a ketone group. The structure features:

  • Position 2: A 4-methylphenyl group, contributing steric bulk and lipophilicity.
  • This architecture suggests applications in pharmaceuticals (e.g., antimicrobial agents) and materials science (e.g., organic electronics) due to its planar conjugated system and functionalizable substituents .

Properties

IUPAC Name

4-[(E)-(4,6-dimethylpyrimidin-2-yl)iminomethyl]-2-(4-methylphenyl)-1,3-oxazol-5-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N4O2/c1-10-4-6-13(7-5-10)15-21-14(16(22)23-15)9-18-17-19-11(2)8-12(3)20-17/h4-9,22H,1-3H3/b18-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSEIJVOOGIUBJW-GIJQJNRQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NC(=C(O2)O)C=NC3=NC(=CC(=N3)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)C2=NC(=C(O2)O)/C=N/C3=NC(=CC(=N3)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 4-{[(4,6-dimethyl-2-pyrimidinyl)amino]methylene}-2-(4-methylphenyl)-1,3-oxazol-5(4H)-one is a heterocyclic organic compound that has garnered attention for its potential biological activities. Its structure includes a pyrimidine moiety, which is known for various pharmacological properties. This article reviews the biological activity of this compound, focusing on its antimicrobial, antitumor, and enzyme inhibitory effects.

  • Molecular Formula : C17H16N4O2
  • Molar Mass : 308.33 g/mol
  • CAS Number : 303998-87-0

Antimicrobial Activity

Research has indicated that derivatives of oxazolones exhibit significant antimicrobial properties. A study evaluating several compounds similar to the target compound demonstrated moderate to strong antibacterial activity against various strains of bacteria, including Staphylococcus aureus and Escherichia coli . The specific activity of this compound has not been extensively documented; however, its structural analogs have shown promising results.

CompoundBacterial StrainActivity Level
Compound AE. coliModerate
Compound BS. aureusStrong
Target CompoundTBDTBD

Antitumor Activity

The potential antitumor effects of oxazole derivatives have been explored in various studies. The presence of the pyrimidine ring is associated with inhibition of cell proliferation in cancer cell lines. For instance, compounds with similar structures have been tested against breast cancer and lung cancer cell lines, showing IC50 values in the micromolar range .

Enzyme Inhibition

The compound's ability to inhibit enzymes such as acetylcholinesterase (AChE) and urease has also been investigated. Enzyme inhibition studies have shown that certain oxazole derivatives can effectively inhibit AChE, which is crucial for treating Alzheimer's disease . The target compound's specific inhibitory effects are yet to be fully elucidated but are expected to follow similar trends observed in related compounds.

Case Studies and Research Findings

  • Antibacterial Screening : A recent study synthesized several oxazolone derivatives and evaluated their antibacterial activities against various pathogens. The results indicated that modifications to the oxazole ring could enhance antibacterial efficacy, suggesting that further exploration of structural variations in the target compound may yield beneficial results .
  • Anticancer Studies : In vitro studies on related compounds demonstrated significant cytotoxicity against a range of cancer cell lines. For example, one derivative showed IC50 values of 15 µM against breast cancer cells, indicating potential therapeutic applications for structurally similar molecules .
  • Enzyme Activity Assays : Inhibitory assays conducted on related compounds revealed strong urease inhibition with IC50 values comparable to standard inhibitors. This suggests that the target compound may also possess similar enzyme inhibitory properties .

Scientific Research Applications

Molecular Formula

The molecular formula of the compound is C16H18N4OC_{16}H_{18}N_{4}O, indicating a complex structure that includes a pyrimidine ring and an oxazole moiety.

Structural Features

The compound features:

  • A pyrimidine ring that contributes to its biological activity.
  • An oxazole ring which is known for its role in various pharmacological activities.

Anticancer Activity

Recent studies have indicated that derivatives of oxazoles exhibit significant anticancer properties. The compound has shown potential in inhibiting cell proliferation in various cancer cell lines. For instance, compounds with similar structures have been tested for their ability to induce apoptosis in human cancer cells, demonstrating promise as anticancer agents .

Antimicrobial Properties

Research has also highlighted the antimicrobial activities of oxazole derivatives. The compound's structure may allow it to interact with bacterial enzymes or membranes, leading to inhibition of bacterial growth. Preliminary tests have indicated potential efficacy against both Gram-positive and Gram-negative bacteria .

Enzyme Inhibition

The compound may act as an inhibitor of specific enzymes involved in metabolic pathways, similar to other pyrimidine derivatives. For example, studies have shown that certain pyrimidine-based compounds can inhibit dihydrofolate reductase (DHFR), an enzyme critical for DNA synthesis . This suggests that 4-{[(4,6-dimethyl-2-pyrimidinyl)amino]methylene}-2-(4-methylphenyl)-1,3-oxazol-5(4H)-one could also exhibit similar inhibitory effects.

Synthesis and Characterization

The synthesis of the compound involves multi-step reactions starting from readily available precursors. Characterization techniques such as NMR and mass spectrometry are employed to confirm the structure and purity of the synthesized product. For instance, NMR spectra typically reveal distinct chemical shifts corresponding to the different functional groups present in the molecule .

Case Studies

  • Anticancer Activity : A study published in a peer-reviewed journal demonstrated that a related oxazole derivative exhibited IC50 values in the low micromolar range against several cancer cell lines, suggesting that structural modifications can enhance potency .
  • Antimicrobial Testing : In another investigation, derivatives similar to this compound were tested against a panel of pathogens, showing promising results with zones of inhibition comparable to standard antibiotics .

Comparison with Similar Compounds

Substituent Variations and Electronic Effects

Compound Name Substituents at Position 2 Substituents at Position 4 Key Properties Reference
Target Compound 4-Methylphenyl (4,6-Dimethylpyrimidin-2-yl)amino-methylene Enhanced π-stacking; potential H-bonding via pyrimidine NH
(4E)-4-{[(4,6-Dimethoxypyrimidin-2-yl)amino]methylene}-2-phenyl-1,3-oxazol-5(4H)-one Phenyl (4,6-Dimethoxypyrimidin-2-yl)amino-methylene Increased electron density from methoxy groups; altered solubility
2-(Naphthalen-1-yl)-4-(thiophen-2-ylmethylidene)-1,3-oxazol-5(4H)-one Naphthalen-1-yl Thiophen-2-ylmethylidene Strong π-π interactions; applications in OLEDs/OTFTs
(4Z)-2-[4-(Decyloxy)phenyl]-4-(2,4,5-trimethoxybenzylidene)-1,3-oxazol-5(4H)-one 4-(Decyloxy)phenyl 2,4,5-Trimethoxybenzylidene Amphiphilic properties; liquid crystalline behavior
4-(2-Bromobenzylidene)-2-(4-chlorophenyl)-1,3-oxazol-5(4H)-one 4-Chlorophenyl 2-Bromobenzylidene Halogen-mediated cytotoxicity; UV absorption at 349 nm

Key Observations :

  • Electron-Donating vs.
  • Aromatic Systems : Thiophene () and naphthalene () substituents enhance π-stacking for materials applications, whereas pyrimidine (target compound) offers hydrogen-bonding sites for supramolecular assembly.

Physicochemical and Spectroscopic Properties

Property Target Compound 4-(2-Methoxybenzylidene)-2-phenyl-1,3-oxazol-5(4H)-one 4-(Thiophen-2-ylmethylidene) Derivative
IR C=O Stretch (cm⁻¹) ~1780 (predicted) 1765 1789
UV λmax (nm) ~330–340 (predicted) 336 349
Melting Point (°C) Not reported 149–151 134–136
Solubility Moderate in DMSO Low in water; high in chloroform Low in polar solvents

Insights :

  • The target compound’s pyrimidine ring may redshift UV absorption compared to phenyl derivatives.
  • Higher melting points in halogenated analogs (e.g., 134–136°C in ) suggest stronger intermolecular forces.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.